molecular formula C22H22N4O2 B2899877 N-({[2,3'-bipyridine]-3-yl}methyl)-6-(cyclopentyloxy)pyridine-3-carboxamide CAS No. 1903127-30-9

N-({[2,3'-bipyridine]-3-yl}methyl)-6-(cyclopentyloxy)pyridine-3-carboxamide

Cat. No.: B2899877
CAS No.: 1903127-30-9
M. Wt: 374.444
InChI Key: KHOGMAZUQIDMOO-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide is a complex organic compound that features a bipyridine moiety linked to a nicotinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide typically involves multiple steps, starting with the preparation of the bipyridine and nicotinamide precursors. One common method involves the alkylation of nicotinamide with a bipyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bipyridine moiety allows for substitution reactions, where functional groups can be introduced or modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide is unique due to its combined bipyridine and nicotinamide structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various scientific fields, making it a valuable compound for research and development.

Properties

IUPAC Name

6-cyclopentyloxy-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-22(18-9-10-20(25-15-18)28-19-7-1-2-8-19)26-14-17-6-4-12-24-21(17)16-5-3-11-23-13-16/h3-6,9-13,15,19H,1-2,7-8,14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOGMAZUQIDMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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